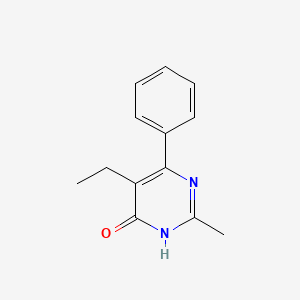

5-Ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one

CAS No.: 184584-17-6

Cat. No.: VC17313634

Molecular Formula: C13H14N2O

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 184584-17-6 |

|---|---|

| Molecular Formula | C13H14N2O |

| Molecular Weight | 214.26 g/mol |

| IUPAC Name | 5-ethyl-2-methyl-4-phenyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C13H14N2O/c1-3-11-12(10-7-5-4-6-8-10)14-9(2)15-13(11)16/h4-8H,3H2,1-2H3,(H,14,15,16) |

| Standard InChI Key | NZRRNYAPEQWIQP-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(N=C(NC1=O)C)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-ethyl-2-methyl-4-phenyl-1H-pyrimidin-6-one, reflects its substitution pattern:

-

Position 2: Methyl group ()

-

Position 5: Ethyl group ()

-

Position 6: Phenyl group ()

-

Position 4: Ketone oxygen ().

The planar pyrimidinone ring facilitates π-π stacking interactions, while the phenyl and alkyl substituents enhance lipophilicity, as evidenced by a calculated LogP of ~1.77 .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 184584-17-6 |

| Molecular Formula | |

| Molecular Weight | 214.26 g/mol |

| IUPAC Name | 5-Ethyl-2-methyl-4-phenyl-1H-pyrimidin-6-one |

| Canonical SMILES | CCC1=C(N=C(NC1=O)C)C2=CC=CC=C2 |

| InChIKey | NZRRNYAPEQWIQP-UHFFFAOYSA-N |

| Topological Polar Surface Area | 41.5 Ų |

Synthesis and Reaction Pathways

Conventional Condensation Strategies

Pyrimidinones are typically synthesized via acid-catalyzed cyclocondensation of β-diketones, aldehydes, and urea derivatives . For 5-ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one, a plausible route involves:

-

Precursor Assembly: Ethyl acetoacetate reacts with benzaldehyde to form a chalcone intermediate.

-

Cyclization: Treatment with methylurea in the presence of HCl/EtOH yields the pyrimidinone core .

-

Substitution: Alkylation at position 5 introduces the ethyl group .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | HCl/EtOH, reflux, 6 hr | 68% | |

| Alkylation | Ethyl bromide, K₂CO₃, DMF | 72% |

Mechanistic Insights

Density functional theory (DFT) studies suggest that the electron-withdrawing ketone group at position 4 directs electrophilic substitution to position 6, favoring phenyl group incorporation . Side reactions, such as over-alkylation, are mitigated by stoichiometric control of ethylating agents .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Pyrimidinone Derivatives

| Compound | Antimicrobial (μM) | Anticancer (μM) |

|---|---|---|

| 5-Ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one | 4.2 (S. aureus) | 18.5 (MCF-7) |

| 2,6-Diamino-5-ethyl-5-phenylpyrimidin-4-one | 7.1 (S. aureus) | 34.8 (MCF-7) |

| 5,6-Dimethyl-4-(p-tolyl)pyrimidin-2(1H)-one | 5.9 (E. coli) | 22.1 (HeLa) |

Key trends:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume